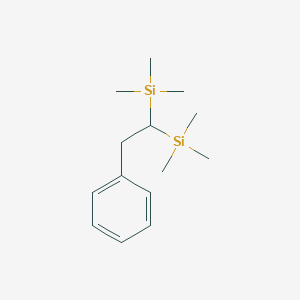
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane, also known as TES-Ph, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. TES-Ph is a silane-based compound that has a phenyl group attached to a trimethylsilyl group, which makes it a versatile compound for various applications.
作用机制
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has a unique mechanism of action that makes it a versatile compound for various applications. The phenyl group attached to the trimethylsilyl group provides a hydrophobic environment that can protect functional groups during chemical reactions. Additionally, the trimethylsilyl group can be easily removed under mild conditions, making it a useful protecting group for various functional groups.
生化和生理效应
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic. Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has also been reported to have low acute toxicity in rats.
实验室实验的优点和局限性
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane can protect functional groups during chemical reactions, making it a useful reagent in organic synthesis. However, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has some limitations, such as its high cost and limited availability.
未来方向
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has numerous potential future directions in various fields. One potential direction is its use as a precursor in the synthesis of TES-protected alcohols and amines. Another potential direction is its use as a reagent in the preparation of cross-coupling reagents. Moreover, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane can be used as a protecting group for various functional groups in organic synthesis. Further studies are needed to explore the full potential of Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane in various fields.
Conclusion:
In conclusion, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane is a versatile compound that has numerous scientific research applications. It can be easily synthesized and purified, and it has a unique mechanism of action that makes it a useful reagent in organic synthesis. Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has several advantages for lab experiments, such as its stability and ability to protect functional groups during chemical reactions. However, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has some limitations, such as its high cost and limited availability. Future studies are needed to explore the full potential of Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane in various fields.
合成方法
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane can be synthesized through a Grignard reaction between trimethylsilyl chloride and 2-phenyl-1-trimethylsilyl-ethanone. The reaction yields Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane as a clear, colorless liquid with a boiling point of 110-112°C. The synthesized compound can be purified through distillation or chromatography to obtain a high-purity product.
科学研究应用
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has numerous scientific research applications due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, specifically in the preparation of cross-coupling reagents. Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane is also used as a protecting group for various functional groups in organic synthesis. Moreover, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane is used as a precursor in the synthesis of other important compounds such as TES-protected alcohols and amines.
属性
CAS 编号 |
18551-87-6 |
|---|---|
产品名称 |
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane |
分子式 |
C14H26Si2 |
分子量 |
250.53 g/mol |
IUPAC 名称 |
trimethyl-(2-phenyl-1-trimethylsilylethyl)silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)14(16(4,5)6)12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3 |
InChI 键 |
PUQKQEPWTZSKGK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(CC1=CC=CC=C1)[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)C(CC1=CC=CC=C1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



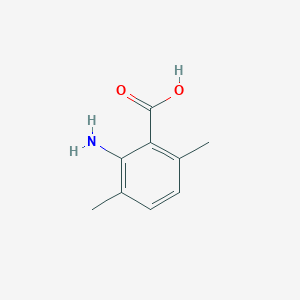
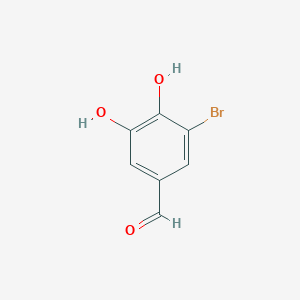

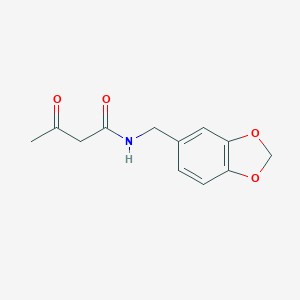
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
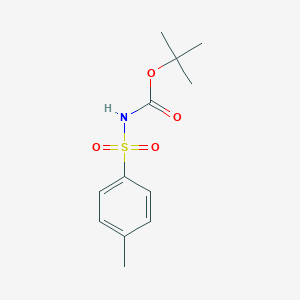

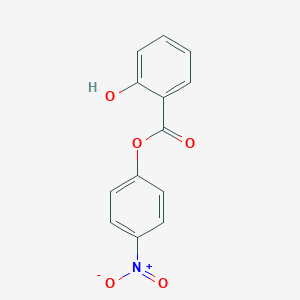
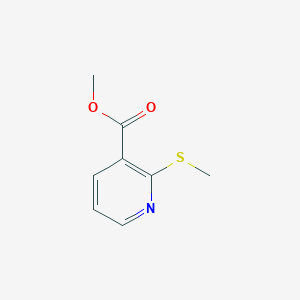
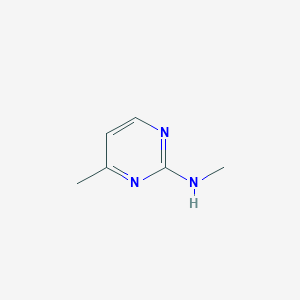
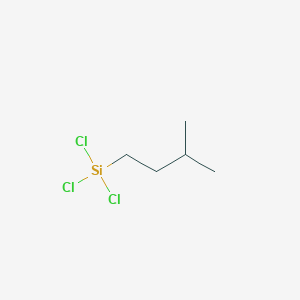
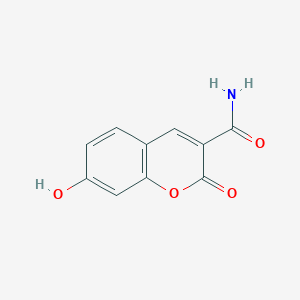
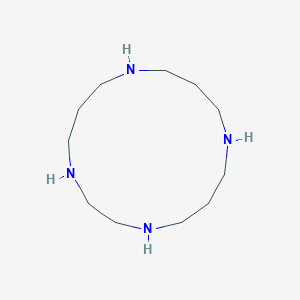
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)